molecular formula C11H8F3N B069242 7-Methyl-2-(trifluoromethyl)quinoline CAS No. 176722-74-0

7-Methyl-2-(trifluoromethyl)quinoline

Cat. No.: B069242
CAS No.: 176722-74-0
M. Wt: 211.18 g/mol
InChI Key: PHLJKUAHHBRYOG-UHFFFAOYSA-N
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Description

7-Methyl-2-(trifluoromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One notable application of quinoline derivatives, including 7-Methyl-2-(trifluoromethyl)quinoline, is their potential as antiviral agents. Research has indicated that related compounds, such as 2,8-bis(trifluoromethyl)quinoline analogs, exhibit promising activity against the Zika virus. These derivatives demonstrated enhanced potency compared to existing antiviral drugs like mefloquine, making them candidates for further development in treating viral infections .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer progression. For example, studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The trifluoromethyl group enhances the pharmacological profile of these compounds, potentially increasing their effectiveness and selectivity against cancer cells.

Bioimaging Applications

Fluorescent Probes

The incorporation of the trifluoromethyl group into quinoline structures has led to the development of novel fluorescent probes for bioimaging applications. A study highlighted that 7-aminoquinolines, which include the trifluoromethyl group, exhibit strong intramolecular charge-transfer fluorescence. This property enables these compounds to be used effectively in live-cell imaging, specifically targeting cellular structures like the Golgi apparatus. The ability to visualize these structures in real-time offers significant advantages for cellular biology research .

Cell Imaging Studies

In vitro experiments demonstrated that certain derivatives of this compound can selectively localize within specific organelles in various cell lines (e.g., HeLa and U2OS). These findings suggest that such compounds could serve as valuable tools for studying cellular dynamics and functions through advanced imaging techniques like two-photon fluorescence microscopy .

Summary of Key Findings

Application Area Key Findings
Antiviral Activity Compounds show enhanced potency against Zika virus compared to existing drugs like mefloquine .
Anticancer Activity Quinoline derivatives induce apoptosis and inhibit tumor growth in cancer cells .
Fluorescent Probes Strong fluorescence properties suitable for live-cell imaging targeting specific organelles .

Case Studies

  • Zika Virus Inhibition
    • Study Overview : Investigated the antiviral effects of 2,8-bis(trifluoromethyl)quinolines.
    • Results : Compounds exhibited EC50 values significantly lower than mefloquine, indicating higher efficacy against Zika virus replication .
  • Cellular Imaging
    • Study Overview : Explored the use of 7-aminoquinolines for live-cell imaging.
    • Results : Demonstrated specific targeting of the Golgi apparatus with high brightness and photostability under fluorescence microscopy conditions .

Properties

CAS No.

176722-74-0

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3

InChI Key

PHLJKUAHHBRYOG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

Synonyms

7-METHYL-2-TRIFLUOROMETHYLQUINOLINE

Origin of Product

United States

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